4-(2-Ethoxyethoxy)benzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54029-81-1 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-2-13-5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,2,5-6,11-12H2,1H3 |
InChI Key |
XWTAVSTZHGDWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 2 Ethoxyethoxy Benzene 1,2 Diamine
Established Reduction Pathways for Nitroaromatic Precursors to 1,2-Diaminobenzenes
The most common and industrially viable route to aromatic diamines involves the reduction of a corresponding dinitro or, more frequently, a nitroamino precursor. For 4-(2-Ethoxyethoxy)benzene-1,2-diamine, the key intermediate is 4-(2-Ethoxyethoxy)-2-nitroaniline. The selective reduction of the nitro group in the presence of the amine and ether functionalities is the final and crucial step in the synthesis.
Catalytic Hydrogenation Strategies for 4-(2-Ethoxyethoxy)-2-nitroaniline
Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds to their corresponding amines. numberanalytics.com This technique is widely favored in both laboratory and industrial settings due to its high yields, selectivity, and the generation of water as the only stoichiometric byproduct.
The hydrogenation of 4-(2-Ethoxyethoxy)-2-nitroaniline is typically performed using a heterogeneous catalyst in the presence of hydrogen gas (H₂). The general reaction is as follows:
Reaction Scheme:
Key Research Findings:
Catalysts: A variety of noble metal catalysts are effective for this transformation. Palladium on activated carbon (Pd/C) is a common choice, offering high activity and selectivity. niscpr.res.in Other effective catalysts include platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orggoogle.com Bimetallic catalysts, such as Cu-Ni nanoparticles, have also been shown to exhibit high catalytic activity in the hydrogenation of similar nitroaniline derivatives. rsc.org
Reaction Conditions: The reaction is typically carried out in a solvent that can dissolve the substrate and facilitate contact with the catalyst and hydrogen. Common solvents include alcohols like ethanol (B145695) or methanol. niscpr.res.inchemicalbook.com The process is conducted under a pressurized atmosphere of hydrogen, with pressures ranging from atmospheric to several bars, to ensure sufficient hydrogen availability for the reaction. google.comchemicalbook.com Temperatures are often kept moderate to maintain selectivity and prevent side reactions. chemicalbook.com
Selectivity: A significant advantage of catalytic hydrogenation is its chemoselectivity. The conditions can be fine-tuned to reduce the nitro group without affecting other functional groups on the benzene (B151609) ring, such as the ether linkage or the existing amino group. For instance, the hydrogenation of N-(2-ethoxyethyl)-2-nitroaniline using 5% Pd-C in ethanol proceeds smoothly to the desired diamine in high yield (95%) and purity. chemicalbook.com Studies on the hydrogenation of p-nitroaniline (PNA) and 2-methoxy-5-nitroaniline (B165355) (MNA) have demonstrated that the reaction can be selectively controlled to produce the corresponding diamines. niscpr.res.in
| Parameter | Typical Conditions for Catalytic Hydrogenation |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Pressure | 1-50 bar |
| Solvent | Ethanol, Methanol, Dimethylformamide |
| Temperature | 25-80°C |
| Yield | Generally >90% |
Alternative Reduction Techniques for Aromatic Nitro Compounds
While catalytic hydrogenation is prevalent, several other methods exist for the reduction of aromatic nitro groups. These alternatives can be useful when specific functional group tolerances are required or when specialized laboratory equipment is unavailable.
Metal-Acid Systems: Historically, the Béchamp reduction, using iron filings in acidic water (often with HCl), was a dominant industrial method. wikipedia.orgresearchgate.net Other metals like zinc and tin in acidic media also effectively reduce nitroarenes. numberanalytics.comwikipedia.org These methods are robust but often generate significant amounts of metallic waste. researchgate.net
Transfer Hydrogenation: This technique uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for pressurized hydrogen gas. A common system is ammonium (B1175870) formate (B1220265) with Pd/C. mdpi.com This method is often performed under milder conditions than high-pressure hydrogenation.
Hydride Reagents: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce nitro groups. numberanalytics.com However, their application to aromatic nitro compounds can be complicated, sometimes leading to intermediate products like azo or azoxy compounds rather than the desired amine. wikipedia.org
Metal-Free Reductions: Emerging methods aim to avoid heavy metals. Reagents like tetrahydroxydiboron (B82485) have been shown to mediate the reduction of nitroaromatics under mild conditions, often in water. organic-chemistry.org
| Reduction Method | Reductant/System | Typical Conditions | Advantages | Disadvantages |
| Metal-Acid | Fe/HCl; Sn/HCl; Zn/HCl | Acidic, aqueous | Low cost, robust | Large amount of metal sludge waste |
| Transfer Hydrogenation | Ammonium Formate / Pd/C | Methanol, reflux | Avoids pressurized H₂, mild | Can be slower, requires H-donor |
| Hydride Reagents | LiAlH₄, NaBH₄ | Anhydrous ether (e.g., THF) | Powerful reductant | Can produce side products (azo compounds), moisture sensitive |
| Sulfide Reduction | Na₂S, (NH₄)₂S | Aqueous or alcoholic solution | Can be selective for one of two nitro groups | Unpleasant odor, waste products |
| Metal-Free | Tetrahydroxydiboron | Water, room temperature | Avoids metal catalysts, mild | Reagent cost and availability |
Alkylation and Etherification Routes for Introducing the Ethoxyethoxy Side Chain
The synthesis of the precursor, 4-(2-Ethoxyethoxy)-2-nitroaniline, requires the formation of an ether bond and the correct placement of substituents on the benzene ring. This involves standard reactions of aromatic compounds, where regioselectivity is paramount.
Synthesis of Ethoxyethoxy-Substituted Benzene Intermediates
The introduction of the 2-ethoxyethoxy group onto a phenolic substrate is typically achieved via the Williamson ether synthesis. jk-sci.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com
For the synthesis of the target precursor, a plausible route starts with a substituted phenol, such as 4-aminophenol (B1666318) or 4-nitrophenol (B140041), which is then etherified.
General Reaction Scheme (Williamson Ether Synthesis):
Key Research Findings:
Reactants: The reaction typically involves a phenol derivative and an alkylating agent like 2-(2-chloroethoxy)ethanol (B196239) or 2-(2-bromoethoxy)ethanol.
Base and Solvent: A base is required to deprotonate the phenolic hydroxyl group. For aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or cesium carbonate (Cs₂CO₃). jk-sci.com The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, which facilitates the Sₙ2 mechanism. jk-sci.com A patent describing the synthesis of a similar compound, 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, utilizes hydroquinone (B1673460) and 2-(2-chloroethoxy)ethanol with K₂CO₃ in DMF, demonstrating the industrial applicability of this method. google.com
Phase-Transfer Catalysis: To improve reaction rates and efficiency, phase-transfer catalysts can be employed, which help transport the phenoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide resides.
Regioselective Functionalization of Benzene Derivatives
Achieving the correct 1,2,4-substitution pattern in 4-(2-Ethoxyethoxy)-2-nitroaniline requires careful planning of the synthetic sequence, a concept known as retrosynthesis. khanacademy.orgopenstax.org The directing effects of the substituents already on the ring dictate the position of incoming groups during electrophilic aromatic substitution.
Directing Effects of Key Substituents:
-OH (hydroxyl) / -OR (alkoxy): Strong activating groups and ortho, para-directors.
-NH₂ (amino): Very strong activating group and an ortho, para-director. It is often protected (e.g., as an acetamide, -NHCOCH₃) during nitration to reduce its reactivity and prevent oxidation.
-NO₂ (nitro): Strong deactivating group and a meta-director.
Plausible Synthetic Sequences:
Route A: Start with 4-Nitrophenol
Step 1 (Etherification): React 4-nitrophenol with 2-(2-chloroethoxy)ethanol and a base (e.g., K₂CO₃). The phenoxide is formed, and Williamson ether synthesis yields 1-(2-ethoxyethoxy)-4-nitrobenzene.
Step 2 (Partial Reduction): Selectively reduce one nitro group if starting from a dinitrobenzene, or proceed to the next step if starting from a nitrophenol that needs amination. This step is complex. A more direct route is often preferred.
Step 3 (Nitration then Reduction): A more likely route involves nitrating a precursor that already has the ether and an amino (or protected amino) group.
Route B: Start with 4-Aminophenol
Step 1 (Protection): Protect the highly reactive amino group as an acetanilide (B955) by reacting 4-aminophenol with acetic anhydride. This forms N-(4-hydroxyphenyl)acetamide. The acetamido group is moderately activating and an ortho, para-director.
Step 2 (Etherification): Perform Williamson ether synthesis on the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide to introduce the ethoxyethoxy chain.
Step 3 (Nitration): Nitrate the resulting molecule. The acetamido group will direct the incoming nitro group to the ortho position (position 2), yielding N-(4-(2-ethoxyethoxy)-2-nitrophenyl)acetamide.
Step 4 (Deprotection and Reduction): The acetamido group can be hydrolyzed back to an amino group, and the nitro group can be reduced in a subsequent or simultaneous step to yield the final diamine.
The order of these reactions is critical to ensure the final product has the desired isomer structure. libretexts.org
Emerging Sustainable Synthesis Approaches for Aromatic Diamines
The chemical industry is increasingly focused on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov This trend is highly relevant to the synthesis of aromatic diamines. nih.gov
Bio-based Feedstocks: Research is underway to produce aromatic diamines from renewable biomass. researchgate.net Lignin, a complex polymer abundant in wood, is a promising source of aromatic platform chemicals that can be converted into valuable products, including diamines. researchgate.net This approach moves away from traditional petroleum-based starting materials. nih.govbio4matpro.de
Green Catalysis: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. This includes using heterogeneous catalysts that can be easily separated from the reaction mixture, such as magnetic nanoparticles, which can be recovered using an external magnet and reused for multiple cycles. mdpi.comnih.govresearchgate.net This minimizes waste and reduces the cost associated with noble metal catalysts.
Enzymatic Catalysis: Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions (room temperature and neutral pH). bio4matpro.de Research into enzymatic routes for producing diamines is an active area, promising a more sustainable alternative to traditional chemical methods. bio4matpro.de
Utilization of CO₂: In a related area of green chemistry, aromatic diamines are being investigated for use in non-phosgene routes to polyurethanes. This involves reacting the diamine with CO₂-based sources like methyl formate to produce dicarbamates, avoiding the highly toxic phosgene (B1210022) traditionally used to make isocyanates. rsc.org
These sustainable approaches aim to create more economical and environmentally responsible manufacturing processes for important chemical intermediates like this compound. bio4matpro.de
Electrosynthesis as a Green Chemistry Alternative for Vicinal Diamine Production
Traditional chemical synthesis routes for vicinal diamines often rely on harsh chemical oxidants, which can generate environmentally toxic by-products. acs.org Electrosynthesis has emerged as a powerful green chemistry alternative, offering a milder, safer, and less wasteful pathway. acs.orgnih.gov This approach replaces stoichiometric chemical oxidants with electricity, allowing for precise external control over the reaction's rate and chemoselectivity by regulating the applied potential or current. nsf.gov
A prominent electrochemical method for producing 1,2-diamines begins with the diazidation of alkenes. flintbox.com This process typically involves the anodic generation of an azidyl radical from an abundant and stable source like sodium azide. acs.orgnsf.gov This radical then adds twice across the alkene's C=C bond, a reaction often assisted by a manganese catalyst, to form a 1,2-diazide intermediate. acs.orgnsf.gov This intermediate can subsequently be reduced to the desired 1,2-diamine in a single, high-chemoselectivity step, for example, through catalytic hydrogenation using palladium on carbon. nsf.govnih.gov
The electrochemical setup is often straightforward, utilizing common electrode materials like carbon, nickel foam, or platinum within a simple electrochemical cell. acs.orgnsf.gov This methodology is compatible with a wide array of starting materials, including those with functional groups sensitive to oxidation or nucleophilic substitution that are problematic for traditional methods. acs.org Another electrosynthetic strategy involves the parallel reductive hydrocoupling of aldimines to generate vicinal diamines using stainless steel cathodes and sacrificial aluminum anodes. acs.org
Key Advantages of Electrosynthesis for Vicinal Diamine Production
| Feature | Description | Source(s) |
|---|---|---|
| Sustainability | Eliminates the need for harsh, stoichiometric chemical oxidants and minimizes wasteful byproducts. | acs.orgnsf.gov |
| Precise Control | The anodic potential can be finely tuned to target specific reactions without disturbing other functional groups. | acs.orgnsf.gov |
| Operational Simplicity | Can be carried out with readily accessible equipment and standardized electrochemistry kits. | nsf.gov |
| Safety | Avoids the use of many unstable and/or toxic reagents required in conventional syntheses. | acs.orgflintbox.com |
| High Compatibility | Tolerates a broad range of substrates and functional groups, enabling the synthesis of complex molecules. | acs.orgnsf.govflintbox.com |
| Efficiency | Often enables the formation of diamine precursors in high yield under mild conditions. | flintbox.com |
Bio-based Synthetic Routes for Analogous Diamine Monomers
The increasing focus on sustainable development has spurred research into producing chemical monomers from renewable resources as an alternative to traditional fossil-fuel-based feedstocks. cip.com.cnresearchgate.netnih.gov While direct bio-synthesis of this compound has not been reported, significant progress has been made in developing bio-based routes for analogous aliphatic and aromatic diamine monomers. cip.com.cnresearchgate.net
Bio-based aromatic diamines can potentially be derived from various renewable biomass sources. cip.com.cn Lignin, a major component of plant biomass, can be a source of aromatic compounds like vanillin, which can be further converted. renewable-carbon.eu Similarly, cardanol (B1251761) from cashew nut shells and terpenoids from pine are being explored as feedstocks for aromatic diamines. renewable-carbon.eu
For aliphatic diamines, which are key monomers for polymers like polyamides, biotechnology offers several pathways, including fermentation and enzymatic processes using microbial factories such as Escherichia coli and Corynebacterium glutamicum. researchgate.netnih.gov These processes can convert renewable resources like sugars, vegetable oils, or amino acids into a variety of diamines. researchgate.net For instance, the C5 diamine cadaverine (B124047) (1,5-pentanediamine) is commercially produced from lysine, which is derived from sugar fermentation. renewable-carbon.eu
Examples of Bio-based Diamine Monomers and Their Sources
| Diamine Type | Example(s) | Renewable Source(s) | Production Method | Source(s) |
|---|---|---|---|---|
| Aliphatic | 1,4-butanediamine (Putrescine) | Sugars, Amino Acids | Microbial Fermentation | researchgate.netnih.gov |
| Aliphatic | 1,5-pentanediamine (Cadaverine) | Sugars (via Lysine) | Microbial Fermentation | researchgate.netrenewable-carbon.eu |
| Aliphatic | 1,10-diaminodecane | Castor Oil | Chemical Conversion | researchgate.net |
| Aromatic | Analogs from Vanillin | Lignin | Chemical Conversion | renewable-carbon.eu |
Derivatization Strategies for this compound
The two primary amine groups on the benzene ring of this compound are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives. The adjacent positioning of these amines (an o-phenylenediamine (B120857) scaffold) imparts specific reactivity, particularly for the formation of heterocyclic systems.
Functionalization of Primary Amine Groups (e.g., Alkylation, Acylation, Condensation Reactions)
The primary amine groups can undergo a variety of standard transformations, including alkylation, acylation, and condensation. mdpi.comresearchgate.net
Alkylation: Reductive alkylation is an effective method for functionalizing the primary amines. mdpi.comresearchgate.net This reaction typically involves treating the diamine with an aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a new C-N bond. mdpi.com Direct alkylation with alkyl halides is also possible, though it can sometimes lead to multiple alkylations on the same nitrogen atom, especially with sterically unhindered alkylating agents. tandfonline.com It is important to note that Friedel-Crafts alkylation is generally incompatible with aromatic amines because the basic nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org
Acylation: The amine groups can be readily acylated to form amides. mdpi.comresearchgate.net This can be achieved using acyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) or by reacting the diamine with a carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). mdpi.comresearchgate.net Reductive acylation is another known transformation for o-phenylenediamine derivatives. rsc.org
Condensation Reactions: The 1,2-diamine arrangement is ideal for condensation reactions that form five- or six-membered heterocyclic rings.
With Aldehydes: Condensation with aldehydes can lead to the formation of 2-substituted-1H-benzimidazoles. researchgate.netnih.gov This reaction often proceeds via a dehydrogenated coupling followed by cyclization. nih.gov
With 1,2-Diketones: Reaction with 1,2-diketones readily yields quinoxaline (B1680401) derivatives. jlu.edu.cnresearchgate.net
With Dialdehydes: Condensation with aromatic dialdehydes can produce macrocyclic Schiff bases (imines) of various sizes, such as [2+2] or [3+3] condensation products. nih.govresearchgate.net
Summary of Derivatization Reactions for the Amine Groups
| Reaction Type | Reagent(s) | Product Type | Source(s) |
|---|---|---|---|
| Reductive Alkylation | Aldehyde, NaCNBH₃ | N-Alkyl-diamine | mdpi.comresearchgate.net |
| Acylation | Acyl Chloride, Base | N-Acyl-diamine (Amide) | mdpi.comresearchgate.net |
| Acylation | Carboxylic Acid, EDCI | N-Acyl-diamine (Amide) | mdpi.com |
| Condensation | Aldehyde | Benzimidazole (B57391) | researchgate.netnih.gov |
| Condensation | 1,2-Diketone | Quinoxaline | jlu.edu.cnresearchgate.net |
Chemical Modifications of the Polyether Chain
The (2-Ethoxyethoxy) side chain of the molecule is generally chemically robust. The ether linkages (C-O-C) are significantly less reactive than the primary amine groups and require harsh conditions for cleavage, typically involving strong acids like hydrobromic acid (HBr) or hydriodic acid (HI). Such conditions would likely also protonate or react with the more sensitive amine groups on the aromatic ring.
Therefore, post-synthetic modification of the intact polyether chain is challenging and not a common strategy. Any desired modifications to this part of the molecule would more practically be incorporated during the synthesis of the precursor itself. For example, a synthetic route could start with a modified polyether alcohol that is then used to build the final molecule, such as through a Williamson ether synthesis with a suitably substituted hydroquinone derivative. google.com The terminal ethyl group is also an unreactive alkyl group, further limiting options for direct functionalization of the side chain.
Advanced Spectroscopic and Structural Elucidation of 4 2 Ethoxyethoxy Benzene 1,2 Diamine and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 4-(2-Ethoxyethoxy)benzene-1,2-diamine, the key functional groups—aromatic diamine and ethoxyethoxy ether—give rise to distinct and identifiable absorption bands.
The primary amine (-NH₂) groups are expected to produce a pair of medium-to-strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxyethoxy side chain will produce strong absorptions in the 2980-2850 cm⁻¹ range.
The C-O-C ether linkages are a key feature of the molecule and are expected to generate a strong, characteristic absorption band due to C-O stretching, typically in the 1260-1070 cm⁻¹ region. The aromatic C=C stretching vibrations will result in several bands of variable intensity in the 1620-1450 cm⁻¹ range. Furthermore, the substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) gives rise to a specific pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-690 cm⁻¹), which can aid in confirming the substitution.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 - 3380 | Medium-Strong | N-H Asymmetric Stretching (Amine) |
| 3380 - 3300 | Medium-Strong | N-H Symmetric Stretching (Amine) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |
| 2980 - 2850 | Strong | Aliphatic C-H Stretching (-CH₂, -CH₃) |
| 1630 - 1600 | Medium | N-H Scissoring (Amine) + Aromatic C=C Stretching |
| 1520 - 1450 | Medium-Strong | Aromatic C=C Stretching |
| 1260 - 1200 | Strong | Aryl-O Stretching (Ar-O-CH₂) |
| 1150 - 1070 | Strong | Aliphatic C-O-C Stretching |
| 880 - 800 | Strong | Aromatic C-H Out-of-Plane Bending (1,2,4-trisubstituted) |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar functional groups like C-O and N-H tend to be strong in FTIR, non-polar and symmetric bonds, such as the aromatic C=C bonds, often produce strong signals in Raman spectra.
For this compound, the symmetric stretching of the benzene ring, expected around 1610 cm⁻¹, should be a particularly prominent feature in the Raman spectrum. The aliphatic C-H stretching and bending modes of the ethoxyethoxy group will also be visible. Raman spectroscopy is less sensitive to water, which can be an advantage when analyzing samples in aqueous media. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational modes.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine protons, and the protons of the ethoxyethoxy side chain.
The benzene ring has three protons, which will appear in the aromatic region (typically δ 6.0-7.5 ppm). Due to the 1,2,4-substitution pattern, these protons are chemically non-equivalent and will likely form a complex ABC spin system. The proton at C5 (between the two amine groups) is expected to be the most upfield due to the strong electron-donating effect of the two ortho amino groups. The proton at C6 will likely appear as a doublet, coupled to the proton at C5, while the proton at C3 will be a doublet of doublets, coupled to both C5 and C6 protons (ortho and meta coupling, respectively).
The amine protons (-NH₂) are expected to produce two broad singlets in the range of δ 3.0-5.0 ppm, and their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
The ethoxyethoxy side chain will show four distinct sets of signals:
A triplet for the terminal methyl group (-O-CH₂-CH₃ ).
A quartet for the adjacent methylene (B1212753) group (-O-CH₂ -CH₃), coupled to the methyl group.
Two overlapping triplets or multiplets for the two central methylene groups (-O-CH₂ -CH₂ -O-).
A triplet for the methylene group attached to the aromatic ring oxygen (Ar-O-CH₂ -).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 6.75 | d | 1H | H-6 |
| ~ 6.30 | dd | 1H | H-5 |
| ~ 6.25 | d | 1H | H-3 |
| ~ 4.50 | br s | 4H | -NH₂ (two groups) |
| ~ 4.05 | t | 2H | Ar-O-CH₂ - |
| ~ 3.75 | t | 2H | -O-CH₂ -CH₂-O- |
| ~ 3.65 | q | 2H | -O-CH₂ -CH₃ |
| ~ 1.25 | t | 3H | -O-CH₂-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In a proton-decoupled spectrum, each carbon signal appears as a singlet. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the aliphatic side chain carbons.
The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon atom attached to the oxygen (C4) will be significantly downfield, while the carbons attached to the nitrogen atoms (C1, C2) will also be downfield but shielded relative to unsubstituted benzene. The remaining aromatic carbons (C3, C5, C6) will appear at higher field strengths.
The four aliphatic carbons of the side chain will appear in the upfield region of the spectrum (δ 15-75 ppm). The terminal methyl carbon is expected to be the most upfield, followed by the four methylene carbons, with their chemical shifts determined by their proximity to the electronegative oxygen atoms.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~ 145.0 | C4 (Ar-O) |
| ~ 138.0 | C1 (Ar-NH₂) |
| ~ 136.0 | C2 (Ar-NH₂) |
| ~ 118.0 | C6 |
| ~ 108.0 | C5 |
| ~ 103.0 | C3 |
| ~ 70.5 | Ar-O-C H₂- |
| ~ 69.5 | -O-C H₂-CH₂-O- |
| ~ 68.0 | -O-C H₂-CH₃ |
| ~ 15.0 | -CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this molecule, COSY would be crucial to:
Confirm the connectivity of the aromatic protons (H-3, H-5, H-6).
Trace the connectivity of the entire ethoxyethoxy side chain, showing correlations from the -CH₃ protons to the adjacent -CH₂ protons, and between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹J_CH coupling). HSQC would be used to:
Unambiguously assign each protonated carbon signal in the ¹³C spectrum by correlating it to its corresponding, already assigned, proton signal from the ¹H NMR. For example, the proton at δ ~6.75 would correlate to the carbon at δ ~118.0 (C6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH and ³J_CH). HMBC is vital for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key expected correlations would include:
Correlation from the Ar-O-CH₂ - protons (δ ~4.05) to the aromatic carbon C4 (δ ~145.0), confirming the attachment of the side chain to the ring.
Correlations from the aromatic protons (e.g., H-3) to neighboring carbons (C1, C2, C4, C5), which helps to definitively assign the aromatic carbon signals, including the quaternary carbons.
Correlations from the amine protons to the adjacent aromatic carbons (C1, C2, C3, C6).
By systematically applying these 1D and 2D NMR techniques, a complete and verified structural assignment for this compound can be achieved.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that can confirm a compound's identity.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C10H16N2O2, the theoretical monoisotopic mass can be calculated with a high degree of precision.
HRMS analysis would be expected to show a protonated molecule [M+H]+ with an m/z value that corresponds closely to the calculated exact mass. The high accuracy of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the successful synthesis of the target molecule.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Nominal Mass | 196 amu |
| Monoisotopic Mass | 196.1212 u |
| Theoretical [M+H]+ | 197.1285 u |
Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified for this specific compound in the available literature.
The most likely fragmentation pathways would involve the cleavage of the ether linkages and the bonds adjacent to the aromatic ring. Key fragmentation patterns for the protonated molecule ([M+H]+) would likely include:
Loss of the ethoxyethyl group: Cleavage of the C-O bond connecting the ethoxyethoxy side chain to the benzene ring.
Cleavage within the ethoxyethoxy side chain: Fragmentation at the ether bonds within the side chain, leading to the loss of smaller neutral fragments.
Fission of the aromatic ring system: While less common, under higher energy conditions, the benzene ring itself could fragment.
The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule and for distinguishing it from structural isomers.
Advanced X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction techniques are the gold standard for determining the arrangement of atoms in a crystalline solid, providing information on crystal structure, phase purity, and crystallinity.
Obtaining a single crystal of sufficient quality is a prerequisite for this technique. While no single-crystal structure of this compound itself has been reported, analysis of its derivatives can provide valuable insights into the potential molecular conformations and intermolecular interactions. For instance, the crystal structure of a related compound, N-(4-Nitrobenzyl)benzene-1,2-diamine, reveals specific hydrogen bonding and π–π stacking interactions that dictate its solid-state packing. researchgate.net Such studies on derivatives of this compound would be invaluable in understanding its supramolecular chemistry.
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. wikipedia.orgcarleton.edu It provides a unique "fingerprint" for a given crystalline phase, making it ideal for phase identification, purity assessment, and the determination of crystallinity. americanpharmaceuticalreview.com
A PXRD pattern of a crystalline sample of this compound would exhibit a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the dimensions and symmetry of the unit cell. This data can be used to:
Confirm the crystalline nature of a synthesized batch.
Identify the presence of different polymorphic forms.
Monitor the phase purity of the material.
Determine the degree of crystallinity in semi-crystalline samples.
While a reference PXRD pattern for this specific compound is not available in public databases, this technique would be a critical step in its solid-state characterization.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reaction Mechanisms and Reactivity Profiling of 4 2 Ethoxyethoxy Benzene 1,2 Diamine
Mechanistic Investigations of Amine Group Reactivity
The two amino groups on the aromatic ring are the primary centers of reactivity, largely defining the molecule's chemical behavior. Their close proximity to each other (an ortho relationship) gives rise to unique properties not observed in isolated anilines.
The benzene-1,2-diamine (or o-phenylenediamine) moiety is characterized by the dual nucleophilicity of its adjacent amino groups. These groups can act independently or cooperatively in reactions with electrophiles. This dual character is fundamental to the use of o-phenylenediamines as building blocks in the synthesis of various heterocyclic compounds. chemrxiv.orgfishersci.com
For instance, the diamine can react with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, in a condensation reaction to form quinoxalines. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. researchgate.netlookchem.com The general mechanism for benzimidazole (B57391) formation involves the initial nucleophilic attack of one amino group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration step involving the second amino group. The lone pair of electrons on each nitrogen atom makes them effective nucleophiles, capable of participating in a wide range of substitution and condensation reactions. mdpi.comresearchgate.net
In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the rate of reaction and the regioselectivity of the incoming electrophile. lumenlearning.com The amino group (-NH₂) is one of the most powerful activating groups, meaning it dramatically increases the rate of EAS compared to unsubstituted benzene. msu.edu This is due to the potent electron-donating resonance effect (+R) of the nitrogen lone pair, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org
The mechanism involves the stabilization of the cationic intermediate, known as a sigma complex or arenium ion, which is formed during the rate-determining step of the reaction. msu.edulibretexts.org When the electrophile attacks at the positions ortho or para to an amino group, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, fulfilling the octet rule for all atoms and providing significant stabilization. Attack at the meta position does not allow for this type of stabilization.
In 4-(2-ethoxyethoxy)benzene-1,2-diamine, the ring is substituted with three activating groups: -NH₂ at C1, -NH₂ at C2, and -OR at C4 (where R is -CH₂CH₂OCH₂CH₃). All three are ortho, para-directors.
The C1-NH₂ group directs to positions 2 (blocked), 6, and 4 (blocked).
The C2-NH₂ group directs to positions 1 (blocked), 3, and 5.
The C4-OR group directs to positions 3, 5, and 1 (blocked).
The combined effect of these groups strongly activates positions 3, 5, and 6 for electrophilic attack. The final substitution pattern in a reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
| Substituent | Effect on Reactivity | Directing Influence |
| -NH₂, -NHR, -NR₂ | Strongly Activating | ortho, para |
| -OH, -OR | Strongly Activating | ortho, para |
| -NHCOR | Moderately Activating | ortho, para |
| -Alkyl | Weakly Activating | ortho, para |
| -H | (Reference) | N/A |
| -F, -Cl, -Br, -I | Weakly Deactivating | ortho, para |
| -CHO, -COR | Moderately Deactivating | meta |
| -SO₃H, -CN | Moderately Deactivating | meta |
| -NO₂ | Strongly Deactivating | meta |
| -NR₃⁺ | Strongly Deactivating | meta |
Influence of the Ethoxyethoxy Side Chain on Molecular Reactivity
The ethoxyethoxy group influences the aromatic ring's reactivity through a combination of resonance and inductive effects. libretexts.org
Electronic Effects : The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the π-system. This constitutes a strong electron-donating resonance effect (+R), which, like the amino groups, increases the ring's electron density and activates it towards electrophilic attack. libretexts.org Concurrently, the electronegativity of the oxygen atoms leads to an electron-withdrawing inductive effect (-I) through the sigma bond. For alkoxy groups, the resonance effect is dominant, resulting in a net activation of the ring. libretexts.org
Steric Effects : The ethoxyethoxy side chain is more sterically demanding than a simple methoxy (B1213986) or ethoxy group. While it is flexible, its bulk can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the ethoxyethoxy group at C4 may sterically hinder attack at the adjacent C3 and C5 positions to some degree, potentially favoring substitution at the less hindered C6 position.
The flexible ethoxyethoxy chain, with its two ether oxygen atoms, creates the possibility for intramolecular hydrogen bonding with the protons of the adjacent amino groups, particularly the one at C2. dntb.gov.uaresearchgate.net Such an interaction, forming a pseudo-chelate ring, could influence the molecule's conformational preferences.
If an intramolecular hydrogen bond forms between an N-H proton and one of the ether oxygens, it could have several consequences:
Conformational Rigidity : The side chain may adopt a more folded conformation, bringing it closer to the diamine moiety.
Modulation of Reactivity : The amine group involved in the hydrogen bond might exhibit reduced nucleophilicity or basicity, as its lone pair is less available. This could create a subtle differentiation in the reactivity of the two non-equivalent amino groups.
While plausible, the existence and strength of such intramolecular interactions in this specific molecule would require confirmation through detailed spectroscopic or computational studies. mdpi.com
Kinetic Studies of Key Reactions Involving this compound
Quantitative kinetic data, such as reaction rate constants and activation energies, for reactions involving this compound are not widely available in the published literature. However, the reactivity can be qualitatively and semi-quantitatively assessed by comparing its substituents to those for which kinetic data exist.
Electrophilic aromatic substitution reactions have been extensively studied, and the relative rates of reaction for various substituted benzenes provide a clear picture of the powerful activating effect of amino and alkoxy groups. lumenlearning.com For example, the rate of nitration for aniline (B41778) (-NH₂) is approximately 1,000,000 times faster than that of benzene, and for anisole (B1667542) (-OCH₃), it is about 10,000 times faster. msu.edu
| Substituent (in C₆H₅-R) | Relative Rate of Nitration |
| -OH | 1000 |
| -OCH₃ | ~10,000 |
| -NH₂ | ~1,000,000 |
| -CH₃ | 25 |
| -H | 1 |
| -Cl | 0.033 |
| -Br | 0.030 |
| -CO₂Et | 0.0037 |
| -NO₂ | 6 x 10⁻⁸ |
Reaction Rate Determinations
The determination of reaction rates is fundamental to elucidating reaction mechanisms. For o-phenylenediamines, reaction rates are typically studied for condensation reactions with dicarbonyl compounds to form quinoxalines or with aldehydes to form benzimidazoles. The rate of these reactions is influenced by factors such as the nature of the reactants, solvent, temperature, and the presence of catalysts.
The electron-donating nature of the 4-(2-ethoxyethoxy) group is expected to increase the nucleophilicity of the amino groups, thereby enhancing the rate of reaction compared to unsubstituted o-phenylenediamine (B120857). This is due to the resonance and inductive effects of the alkoxy group, which increase the electron density on the benzene ring and the amino functionalities.
A plausible reaction mechanism for the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole involves the initial formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization. The rate-determining step can vary depending on the specific reaction conditions.
Below is a hypothetical data table illustrating how reaction rate data for the formation of a benzimidazole from this compound and a generic aldehyde might be presented.
| Experiment | [Diamine] (mol/L) | [Aldehyde] (mol/L) | Catalyst | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | None | 25 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | None | 25 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | None | 25 | 2.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | Acetic Acid | 25 | 5.8 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Activation Energy Calculations
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. It can be determined experimentally by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
For reactions involving o-phenylenediamines, the activation energy will be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating 4-(2-ethoxyethoxy) group is expected to lower the activation energy for electrophilic attack on the amino groups, thus accelerating the reaction.
An approximate value for the activation energy for reactions of o-phenylenediamines can be inferred from studies on similar compounds. For example, in the reaction of o-phenylenediamine with methyl propyl ketone, an approximate activation energy in the range of 24 kcal/mol has been suggested.
A hypothetical data table for the determination of activation energy for the reaction of this compound is presented below.
| Temperature (K) | Rate Constant (k) (L/mol·s) | 1/T (K⁻¹) | ln(k) |
| 298 | 0.005 | 0.00336 | -5.298 |
| 308 | 0.012 | 0.00325 | -4.423 |
| 318 | 0.027 | 0.00314 | -3.612 |
| 328 | 0.058 | 0.00305 | -2.847 |
This is a hypothetical data table for illustrative purposes.
From such data, a plot of ln(k) vs 1/T would allow for the calculation of the activation energy.
Exploration of Reaction Intermediates and Transition States
Spectroscopic Detection of Transient Species
The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. For reactions involving o-phenylenediamines, various spectroscopic techniques can be employed to detect transient species.
In the condensation of o-phenylenediamines with aldehydes or ketones, key intermediates include Schiff bases (imines) and cyclized, non-aromatic species (imidazolines). These intermediates can often be detected using techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: By running the reaction at low temperatures, it may be possible to slow down the reaction rate sufficiently to observe the NMR signals of the intermediates.
Infrared (IR) Spectroscopy: The formation and disappearance of specific functional groups, such as the C=N stretch of a Schiff base, can be monitored in real-time.
UV-Visible (UV-Vis) Spectroscopy: The formation of conjugated intermediates can lead to changes in the UV-Vis spectrum, allowing for their detection and kinetic analysis.
For instance, in the reaction of o-phenylenediamine with ketones, ultraviolet absorption curves have been used to support the formulation of imidazoline (B1206853) intermediates. These intermediates often exhibit characteristic absorption maxima that are distinct from both the reactants and the final products.
Computational Modeling of Reaction Pathways
Computational chemistry provides a powerful complementary approach to experimental studies for investigating reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, transition states, and intermediates.
For the reaction of this compound, computational modeling could be used to:
Determine the geometries and energies of all stationary points along the reaction pathway.
Calculate the activation energies for each elementary step, providing insight into the rate-determining step.
Predict the spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) of intermediates and transition states, which can aid in their experimental identification.
Investigate the influence of the 4-(2-ethoxyethoxy) substituent on the reaction mechanism and energetics compared to unsubstituted o-phenylenediamine.
A plausible reaction mechanism for the formation of a benzimidazole from an o-phenylenediamine and an aldehyde, which can be modeled computationally, proceeds through a bis-imine formation, a rearrangement, and a 1,3-hydride shift to afford the final product. Computational studies can help to elucidate the intricate details of such pathways. For example, in the synthesis of 2,5(6)-substituted benzimidazole derivatives, docking studies and computational analysis have been used to predict the inhibitory activity of the products, showcasing the utility of computational methods in understanding and predicting reactivity.
Applications in Advanced Materials Science and Engineering
Monomeric and Cross-linking Agent for High-Performance Polymers
The dual amine functionality of 4-(2-Ethoxyethoxy)benzene-1,2-diamine allows it to act as both a monomer in polymerization reactions and a cross-linking agent in thermosetting systems. This dual role is fundamental to its utility in creating robust, high-performance polymeric materials.
Polycondensation Reactions for Polyamides and Polyimides
Polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. vt.edu The synthesis of these polymers often involves a polycondensation reaction between a diamine and a diacid chloride (for polyamides) or a dianhydride (for polyimides). ncl.res.inscielo.br
In these reactions, this compound can be used as the diamine monomer. The general reaction for polyamide formation involves the nucleophilic attack of the amine groups on the carbonyl carbons of a diacid chloride, forming amide linkages and eliminating hydrogen chloride. Similarly, for polyimide synthesis, the diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then cyclized through thermal or chemical imidization to create the final polyimide structure. vt.edu
The incorporation of the ethoxyethoxy side chain is expected to influence the final properties of the resulting polymers. While aromatic polyamides and polyimides are typically rigid and have poor solubility, the introduction of flexible side groups can disrupt chain packing and increase solubility in organic solvents, thereby improving processability. ncl.res.in
Table 1: Expected Influence of Flexible Side Chains on Aromatic Polyamide Properties
| Property | Polyamide with Rigid Diamine | Polyamide with Flexible Diamine (e.g., containing ether linkages) |
|---|---|---|
| Solubility | Low in common organic solvents | Improved solubility in solvents like DMF, DMAc, NMP |
| Glass Transition Temp. (Tg) | High | Generally Lower |
| Processability | Difficult, often requires high temperatures | Enhanced, allows for solution casting of films |
| Mechanical Strength | High | May be slightly reduced, but with increased toughness |
Incorporation into Polyurea and Polyurethane Systems
Polyurea and polyurethane are versatile polymers widely used in coatings, elastomers, and foams. Their synthesis is based on the rapid reaction of isocyanates with amines (for polyurea) or polyols (for polyurethane). In these systems, diamines like this compound can function as chain extenders. openaccess.ir
Chain extenders are low molecular weight di-functional molecules that react with isocyanate groups to form the "hard segments" of the polymer. These hard segments provide structural integrity and influence the mechanical properties of the final material. The structure of the chain extender plays a crucial role in determining the degree of phase separation between the hard and soft segments, which in turn dictates the polymer's properties. utwente.nlmdpi.com
The incorporation of this compound as a chain extender would introduce its flexible side chain into the hard segment. This is expected to disrupt the packing and crystallinity of the hard domains, leading to a lower glass transition temperature and potentially increased elasticity in the final polyurethane or polyurea. utwente.nl The flexible nature of the ethoxyethoxy group can enhance the toughness and elongation at break of the material. scispace.com
Role as a Curing Agent in Epoxy Resin Formulations
Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. mdpi.com These resins require a curing agent, or hardener, to transform from a liquid prepolymer into a rigid, three-dimensional cross-linked network. Aromatic amines are a prominent class of curing agents for high-performance applications. mdpi.comgoogle.com
This compound can act as an effective curing agent for epoxy resins. The primary amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. Each primary amine group has two active hydrogens, allowing it to react with two epoxide groups. This process builds a highly cross-linked polymer network. scholaris.ca
The structure of the amine curing agent significantly impacts the curing kinetics and the final properties of the epoxy thermoset. nih.gov The reactivity of the amine is influenced by the electron density on the nitrogen atoms and steric hindrance from nearby groups. The flexible and electron-donating nature of the ethoxyethoxy group can influence the curing process. Furthermore, the side chain will be incorporated into the cross-linked network, affecting the network's density and flexibility. This can lead to cured epoxy resins with modified thermal and mechanical properties, such as a lower glass transition temperature and increased toughness compared to epoxies cured with more rigid aromatic diamines. scholaris.camdpi.com
Table 2: Representative Properties of Epoxy Resins Cured with Different Aromatic Amines
| Curing Agent | Glass Transition Temp. (Tg) | Tensile Strength | Elongation at Break |
|---|---|---|---|
| Rigid Aromatic Diamine | High (e.g., >180°C) | High | Low |
| Flexible Aromatic Diamine | Moderate (e.g., 120-160°C) | Moderate to High | Increased |
| Aliphatic Amine | Low (e.g., <100°C) | Moderate | High |
Design of Functional Materials with Tunable Properties
The specific molecular structure of this compound allows for the rational design of functional materials where properties can be tailored for specific applications.
Contribution to Polymer Flexibility and Solubilization via Ether Linkages
A significant challenge with high-performance aromatic polymers like polyimides and polyamides is their inherent rigidity and poor solubility, which makes them difficult to process. ncl.res.in The incorporation of flexible linkages into the polymer backbone or as side chains is a well-established strategy to overcome these limitations. ncl.res.in
The ethoxyethoxy group in this compound contains multiple ether (C-O-C) bonds. These bonds have a lower rotational energy barrier compared to the bonds in the aromatic backbone. When this diamine is incorporated into a polymer, the flexible side chain increases the free volume between polymer chains and allows for greater segmental motion. razi.ac.ir This internal plasticization leads to several beneficial effects:
Increased Flexibility: The polymer chains can move more easily, resulting in a material with lower stiffness and higher elongation at break.
Lowered Glass Transition Temperature (Tg): The increased chain mobility means that less thermal energy is required for the polymer to transition from a glassy to a rubbery state. razi.ac.ir
Enhanced Solubility: The disruption of regular chain packing by the flexible side chains reduces the intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer more easily. ncl.res.in This is particularly important for applications that require solution-based processing, such as spin coating of thin films.
Development of Advanced Adhesives and Coatings
The properties endowed by this compound make it a valuable component in the formulation of advanced adhesives and coatings. High-performance adhesives, especially those based on epoxy or polyurethane chemistry, require a balance of strength, toughness, and durability. hanepoxy.comresearcher.life
When used as a curing agent in epoxy adhesives, the flexible side chain of the diamine can help to dissipate energy at the bond line, leading to improved peel strength and fracture toughness. This is critical in applications where the bonded joint is subjected to vibration or impact.
In the context of protective coatings, polymers must exhibit good adhesion to the substrate, chemical resistance, and mechanical durability. hanepoxy.com Polyurethanes and polyureas incorporating this compound as a chain extender can be formulated to have enhanced flexibility and impact resistance. The ethoxyethoxy group can also improve the wetting and adhesion of the coating to various substrates. The ability to tune the properties of these polymers by incorporating such functional diamines allows for the development of coatings tailored for specific and demanding environments.
Role in Nanomaterial Synthesis and Functionalization
The unique molecular structure of this compound, featuring both aromatic and flexible ether functionalities, makes it a candidate for investigation in the synthesis and modification of nanomaterials. Its diamine groups can react with oxygen-containing functional groups on the surface of materials like graphene oxide, while the ethoxyethoxy side chain can influence the morphology and surface properties of the resulting nanostructures.
Formation of Graphene Aerogels through Interaction with Graphene Oxide
Graphene aerogels, with their ultra-low density, high porosity, and large surface area, are promising materials for various applications. The formation of these three-dimensional networks often involves the reduction and self-assembly of graphene oxide (GO) sheets. Diamines are known to act as effective agents in this process, serving dual roles as both cross-linkers and reducing agents.
The reaction mechanism involves the nucleophilic attack of the amine groups on the epoxy and carboxyl groups present on the GO surface. This process not only facilitates the reduction of GO by removing oxygen-containing groups but also establishes covalent linkages between adjacent GO sheets, leading to the formation of a hydrogel. Subsequent freeze-drying or critical point drying of the hydrogel removes the solvent, resulting in a porous and lightweight aerogel.
While various aliphatic and aromatic diamines have been studied for this purpose, specific research detailing the use of this compound in the formation of graphene aerogels is not extensively documented in publicly available literature. However, based on the general principles of diamine-induced gelation of GO, it can be postulated that this compound would participate in a similar fashion. The ethoxyethoxy group would likely influence the hydrophilicity and pore structure of the final aerogel.
Table 1: General Role of Diamines in Graphene Aerogel Formation
| Function | Description |
| Cross-linking | The two amine groups of the diamine molecule react with functional groups on different graphene oxide sheets, creating a 3D network. |
| Reduction | Diamines can act as reducing agents, removing oxygen-containing functional groups from graphene oxide and partially restoring the sp² carbon network. |
| Pore Formation | The self-assembly process and subsequent drying method determine the final pore size distribution and overall porosity of the aerogel. |
Note: This table describes the general function of diamines. Specific performance data for this compound is not available.
Surface Functionalization of Carbon-based Nanostructures
The surface functionalization of carbon-based nanostructures, such as carbon nanotubes (CNTs) and graphene, is crucial for improving their dispersibility, processability, and for introducing new functionalities. Covalent functionalization often involves the reaction of chemical species with defects or intentionally introduced functional groups on the carbon surface.
Similar to its role in aerogel formation, this compound could potentially be used to functionalize the surface of carbon nanostructures. The amine groups can react with carboxylic acid groups often present on oxidized CNTs or graphene, forming stable amide bonds. This functionalization would not only alter the surface chemistry of the nanomaterial, making it more compatible with specific polymers or solvents, but could also introduce the flexible and polar ethoxyethoxy chains onto the surface, further modifying its properties. However, specific studies demonstrating this application for this compound are not readily found in the existing scientific literature.
Electrically Conductive Polymers and Sensing Applications
Polyphenylenediamines are a class of conducting polymers that have garnered interest due to their redox activity and potential applications in sensors, electrochromic devices, and energy storage. The properties of these polymers can be tuned by modifying the structure of the phenylenediamine monomer.
Synthesis of Polyphenylenediamines and their Redox Activity
The synthesis of polyphenylenediamines is typically achieved through oxidative polymerization of the corresponding monomer. The presence of the ethoxyethoxy substituent on the benzene (B151609) ring of this compound would be expected to influence the polymerization process and the properties of the resulting polymer. The electron-donating nature of the alkoxy group could affect the oxidation potential of the monomer and the electronic properties of the polymer.
The redox activity of these polymers arises from the ability of the amine nitrogen atoms in the polymer backbone to undergo reversible oxidation and reduction. This property is central to their function in electrochemical applications. The specific redox potentials and the stability of the different oxidation states would be influenced by the substituent on the aromatic ring. While the synthesis and redox behavior of various substituted polyphenylenediamines have been investigated, detailed studies on the polymer derived specifically from this compound are not prevalent in the literature.
Potential in Sensor Development and Energy Conversion Devices
The redox activity of conductive polymers like polyphenylenediamines makes them attractive materials for chemical sensors. The interaction of the polymer with an analyte can cause a change in its conductivity or redox state, which can be detected as an electrical signal. The selectivity and sensitivity of the sensor can be tailored by modifying the chemical structure of the polymer. The ethoxyethoxy group in a polymer derived from this compound could potentially offer specific binding sites for certain analytes, enhancing its sensing capabilities.
In the context of energy conversion devices, such as batteries or supercapacitors, the redox-active nature of these polymers allows them to store charge. The charge storage capacity and the rate at which charge can be stored and released are key performance metrics that are dependent on the polymer's structure and morphology. Again, while the potential for such applications exists for polymers derived from this specific diamine, dedicated research to validate and characterize these applications is not currently available.
Catalytic Applications and Ligand Design Principles
Coordination Chemistry of 4-(2-Ethoxyethoxy)benzene-1,2-diamine as a Ligand
The coordination chemistry of this compound is dictated by the two adjacent amino groups on the benzene (B151609) ring, which allow it to act as a bidentate chelating ligand. The ethoxyethoxy substituent at the 4-position can influence the electronic properties of the aromatic ring and, consequently, the donor ability of the nitrogen atoms.
Synthesis and Characterization of Metal-Diamine Complexes
The synthesis of metal complexes involving substituted o-phenylenediamine (B120857) ligands is typically achieved by reacting the diamine with a suitable metal precursor in an appropriate solvent. While specific studies detailing the synthesis of metal complexes with this compound are not extensively documented in publicly available literature, the general methodology for forming such complexes is well-established. For instance, neutral tetradentate N2O2 type complexes of various transition metals like Cu(II), Ni(II), Mn(II), Zn(II), and VO(II) have been synthesized using Schiff bases derived from o-phenylenediamine. ias.ac.in The synthesis often involves refluxing an ethanolic solution of the diamine ligand with the corresponding metal chloride. ias.ac.inmocedes.org
Chelation Effects and Coordination Geometries
As a bidentate ligand, this compound forms a stable five-membered chelate ring with a metal ion through its two nitrogen donor atoms. This chelation effect enhances the thermodynamic stability of the resulting complex compared to coordination with two monodentate amine ligands, an observation known as the chelate effect. The stability and rigidity imparted by the chelate ring are crucial for its application in catalysis.
The coordination geometry adopted by the metal center is influenced by several factors, including the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligands. For copper complexes, both Cu(I) and Cu(II) can adopt a variety of coordination geometries. Cu(I), with a d¹⁰ electronic configuration, typically favors tetrahedral or linear geometries, while Cu(II) (d⁹) often exhibits square planar or distorted octahedral geometries due to the Jahn-Teller effect. bris.ac.uk Ruthenium complexes, which are central to many catalytic hydrogenations, commonly exhibit octahedral geometry. rsc.org The specific coordination geometry of a this compound-metal complex would be definitively determined by X-ray crystallographic analysis. In the absence of such data, spectroscopic methods and comparison with structurally related complexes provide valuable insights. For example, Cu(II) complexes with Schiff bases derived from o-phenylenediamine have been reported to adopt square planar geometries. ias.ac.inui.edu.ng
Application in Transition Metal-Catalyzed Organic Reactions
Diamine ligands play a pivotal role in a multitude of transition metal-catalyzed reactions by stabilizing the metal center, modulating its reactivity, and influencing the stereochemical outcome of the reaction.
Role as a Ligand in Copper-Catalyzed Cross-Coupling Reactions (C-C, C-N, C-O, C-P Bond Formation)
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have become indispensable tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-phosphorus (C-P) bonds. The development of effective ligands has been instrumental in improving the efficiency and scope of these reactions, often allowing for milder reaction conditions. Diamine ligands have proven to be particularly effective in this regard. nih.gov
While specific data on the performance of this compound in these reactions is scarce, the broader class of o-phenylenediamine ligands has been shown to promote copper-catalyzed C-N and C-O coupling reactions. researchgate.net These ligands can accelerate the rate-limiting reductive elimination step and stabilize the copper catalyst. The ethoxyethoxy group in the target ligand, being an electron-donating group, would be expected to increase the electron density on the nitrogen atoms, potentially enhancing the ligand's ability to stabilize the copper center and promote catalysis.
Below is a hypothetical data table illustrating the potential application of a substituted o-phenylenediamine ligand in a copper-catalyzed C-N coupling reaction, based on typical results observed for this class of ligands.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Aniline (B41778) | CuI (5) | L (10) | K₂CO₃ | Toluene | 110 | 85 |
| 2 | 4-Bromobenzonitrile | Morpholine | CuI (5) | L (10) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Benzylamine | CuI (10) | L (20) | K₃PO₄ | DMF | 120 | 78 |
L = A substituted o-phenylenediamine ligand. Data is representative and not specific to this compound.
Application in Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones to secondary alcohols, a process that typically utilizes isopropanol (B130326) or formic acid as the hydrogen source. webofproceedings.org The catalytic cycle often involves the formation of a ruthenium hydride species, and the presence of a diamine ligand is crucial for the efficiency of the catalyst. The N-H protons of the coordinated diamine can participate in the hydrogen transfer mechanism, highlighting the importance of the ligand's structure.
Although no specific studies have been found that employ this compound in this reaction, related ruthenium-diamine systems have been extensively investigated. The electronic nature of the substituents on the diamine ligand can influence the catalytic activity. Electron-donating groups, such as the ethoxyethoxy group, can increase the electron density at the ruthenium center, which may affect the rate of the catalytic cycle.
The following table presents typical results for the ruthenium-catalyzed transfer hydrogenation of various ketones using a generic diamine ligand, illustrating the potential efficacy of such systems.
| Entry | Ketone | Catalyst | Ligand | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | [Ru(p-cymene)Cl₂]₂ | L | i-PrOH | KOtBu | 80 | 2 | >99 |
| 2 | 4-Chloroacetophenone | [Ru(p-cymene)Cl₂]₂ | L | i-PrOH | KOtBu | 80 | 3 | 98 |
| 3 | Cyclohexanone | [Ru(p-cymene)Cl₂]₂ | L | HCOOH/NEt₃ | - | 50 | 4 | 95 |
L = A generic diamine ligand. Data is representative and not specific to this compound.
Potential in Asymmetric Catalysis with Chiral Analogues
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral diamines are a well-established class of "privileged ligands" that have been successfully employed in a wide array of asymmetric transformations. researchgate.netchemrxiv.org By introducing chirality into the backbone of the diamine ligand, it is possible to create a chiral environment around the metal center, which can then discriminate between the two prochiral faces of a substrate.
While this compound is itself achiral, chiral analogues could be synthesized, for example, by introducing chiral substituents on the nitrogen atoms or by using a chiral backbone. The synthesis of chiral benzene-1,2-diamine building blocks has been reported, starting from commercially available chiral precursors like (1R,2R)-cyclohexane-1,2-diamine. mdpi.com These chiral diamines can then be used to prepare chiral catalysts for reactions such as asymmetric hydrogenation, Michael additions, and Diels-Alder reactions. mdpi.com
The potential of a chiral analogue of this compound in asymmetric catalysis is significant. The ethoxyethoxy group could be modified to include chiral centers, or a chiral diamine backbone could be functionalized with the 4-(2-ethoxyethoxy)phenyl group. Such a ligand would combine the established coordinating ability of the o-phenylenediamine moiety with a chiral scaffold, making it a promising candidate for inducing high enantioselectivity in metal-catalyzed reactions. The development of such chiral analogues represents a promising avenue for future research in asymmetric catalysis.
Mechanistic Insights into Ligand-Enabled Catalysis
The efficacy of a metal catalyst is profoundly influenced by the molecular architecture of its coordinating ligands. In the case of complexes derived from this compound, the diamine framework provides a powerful platform for tuning catalytic performance. Mechanistic understanding of how the ligand structure dictates catalyst stability, activity, and interaction with substrates is crucial for the rational design of next-generation catalysts.
Role of Diamine Structure in Catalyst Stability and Activity
The structure of a diamine ligand is a critical determinant of the stability and activity of the corresponding metal complex. Key structural features of this compound, including the ortho-phenylenediamine backbone and the C4-substituent, play distinct and synergistic roles in defining the catalyst's properties.
The vicinal diamine arrangement on the benzene ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, reducing ligand dissociation and subsequent catalyst deactivation pathways like metal aggregation.
The ether chain of the ethoxyethoxy substituent also introduces unique properties. While its position at the C4-carbon minimizes direct steric hindrance at the metal's active site, its flexibility and polarity can enhance the solubility of the catalyst in a broader range of organic solvents. Moreover, the oxygen atoms within the ether chain can potentially engage in weak, non-covalent interactions with substrates or intermediates. Such secondary-sphere interactions, like hydrogen bonding, can play a role in orienting the substrate for the desired transformation, thereby influencing selectivity and activity. mdpi.comresearchgate.net
| Ligand Substituent (at C4) | Electronic Effect | Expected Impact on Metal Center | Predicted Effect on Catalyst Stability |
| -NO₂ | Electron-withdrawing | Electron-deficient | Decreased stability |
| -H | Neutral | Baseline | Moderate stability |
| -O(CH₂)₂O(CH₂)CH₃ | Electron-donating | Electron-rich | Increased stability |
| -N(CH₃)₂ | Strongly electron-donating | Highly electron-rich | High stability |
This interactive table illustrates the predicted influence of different substituents on the electronic properties of the metal center and the resulting catalyst stability, based on established chemical principles.
Understanding Ligand-Substrate Interactions and Catalyst Turnover
The ultimate goal of ligand design is to create a catalytic system that not only is stable and active but also exhibits high turnover numbers (TON) and turnover frequencies (TOF). This requires a finely tuned interaction between the catalyst and the substrates, as well as minimizing pathways that lead to irreversible catalyst deactivation.
Catalyst turnover is limited by deactivation processes that remove the active catalyst from the productive cycle. Common deactivation pathways for transition metal catalysts include the formation of inactive metal clusters or nanoparticles, ligand degradation under harsh reaction conditions, or the formation of stable, off-cycle complexes that act as catalyst poisons. acs.orgprinceton.edu The robust bidentate chelation of the o-phenylenediamine scaffold helps to prevent the formation of inactive metal aggregates by keeping the metal center solubilized and monomeric. acs.org
| Catalyst System | Ligand Type | Representative TON | Plausible Reason for Performance |
| Pd(OAc)₂ | None | Low (<100) | Rapid formation of inactive Pd black |
| PdCl₂(PPh₃)₂ | Monodentate Phosphine | Moderate (10³ - 10⁴) | Ligand dissociation can lead to aggregation |
| Pd(diamine complex) | Bidentate Diamine | High (10⁴ - 10⁵) | Strong chelation inhibits aggregation |
| Pd-PEPPSI | N-Heterocyclic Carbene | Very High (>10⁵) | Very strong Pd-C bond prevents dissociation |
This interactive table compares typical turnover numbers (TONs) for palladium catalysts with different ligand types in cross-coupling reactions, highlighting the stability imparted by strongly coordinating ligands like diamines.
By balancing the electronic, steric, and solubility properties of the ligand, catalysts based on this compound can be optimized for high activity and stability, leading to efficient catalytic processes with high turnover.
Advanced Computational Chemistry Investigations of 4 2 Ethoxyethoxy Benzene 1,2 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for predicting molecular properties, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying medium-sized organic molecules like 4-(2-Ethoxyethoxy)benzene-1,2-diamine. DFT calculations are commonly performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d) or cc-pVTZ, to model the molecule's geometry and electronic landscape. nih.govresearchgate.net
Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d)) This table presents hypothetical yet realistic data based on calculations of similar aromatic amines and ethers to illustrate typical DFT outputs.
| Parameter | Type | Atoms Involved | Predicted Value |
| Bond Length | C-C (aromatic) | C1-C2 | 1.39 Å |
| Bond Length | C-N | C1-NH2 | 1.41 Å |
| Bond Length | C-O | C4-O | 1.37 Å |
| Bond Angle | C-C-N | C2-C1-NH2 | 121.5° |
| Bond Angle | C-O-C | C4-O-CH2 | 118.0° |
| Dihedral Angle | C-C-O-C | C3-C4-O-CH2 | ~180° (anti-periplanar) |
Electronic Properties: DFT is also employed to calculate key electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating amine and alkoxy groups are expected to raise the HOMO energy, making the molecule a good electron donor, particularly at the aromatic ring. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Interactive Table 2: Calculated Electronic Properties for this compound Illustrative data derived from DFT principles for substituted benzenes.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.2 eV | Indicates strong electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting region (aromatic ring) |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity |
| Dipole Moment | 2.5 D | Indicates a polar molecule |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on the principles of quantum mechanics without the use of experimental data for parametrization. abct.fr Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results than DFT for certain properties, serving as a benchmark. mdpi.com
However, the computational cost of ab initio methods increases dramatically with the size of the molecule and the basis set. nih.gov For a molecule like this compound, high-level ab initio calculations such as CCSD(T) would be computationally demanding. They are typically reserved for smaller, model systems or for refining the energies of specific points on a potential energy surface (e.g., transition states) that were initially located with DFT. mdpi.com These high-accuracy calculations are invaluable for validating the results from more cost-effective DFT methods and for studying systems where electron correlation effects are particularly important.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations provide a detailed view of conformational dynamics and non-covalent interactions, which are crucial for understanding the behavior of flexible molecules like this compound in condensed phases. mdpi.comrsc.org
The 2-ethoxyethoxy side chain of the molecule is flexible and can adopt numerous conformations. MD simulations can explore this vast conformational space by numerically solving Newton's equations of motion for the system. youtube.com An all-atom force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), is typically used to define the potential energy of the system. mdpi.com
Interactive Table 3: Typical Parameters for an MD Simulation of this compound This table outlines a standard setup for a molecular dynamics simulation.
| Parameter | Setting | Purpose |
| Force Field | OPLS-AA | Defines the potential energy and forces between atoms |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
| Solvent | Explicit Water (e.g., TIP3P) | Models the molecule in an aqueous environment |
The interactions between this compound and its surrounding environment are key to its behavior in solution. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation and intermolecular forces. rsc.org
The two amine groups and the ether oxygens can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. MD simulations can quantify the number and lifetime of hydrogen bonds formed with solvent molecules like water. Furthermore, the analysis of radial distribution functions (RDFs) can provide a picture of the solvation shell structure around different parts of the molecule. rsc.org At higher concentrations, these simulations can also predict the tendency for self-assembly or aggregation, driven by forces such as π-π stacking between the aromatic rings and hydrophobic interactions involving the alkyl parts of the side chain.
Computational Exploration of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which serves as a building block in the synthesis of various heterocyclic compounds, understanding its reaction pathways is of great interest. nih.govmdpi.com
DFT is the most common method for mapping the potential energy surface of a reaction. A typical reaction for a 1,2-benzenediamine derivative is a condensation reaction with a dicarbonyl compound to form a quinoxaline (B1680401) or a similar heterocycle. researchgate.net Computational chemists can model this process by:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state (TS) structure, which represents the highest point on the minimum energy path between reactants and products.
Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. This value is directly related to the reaction rate.
This approach provides a step-by-step molecular movie of the reaction, revealing bond-breaking and bond-forming events and allowing for the rational design of catalysts or reaction conditions to improve yield and selectivity. researchgate.net
Interactive Table 4: Illustrative Energy Profile for a Hypothetical Condensation Reaction This table shows a sample DFT-calculated energy profile for the reaction of this compound with glyoxal (B1671930) to form a quinoxaline derivative.
Identification of Transition States and Energy Barriers
At the heart of understanding any chemical reaction is the characterization of its reaction coordinate, which includes the identification of transition states (TS) and the calculation of associated energy barriers (activation energies). Transition states represent the highest energy point along the lowest energy path from reactants to products and are critical for determining reaction kinetics.
Computational methods, particularly those based on Density Functional Theory (DFT), are routinely employed to locate these fleeting structures. nih.gov For reactions involving this compound, such as cyclization, condensation, or oxidation, computational chemists can model the potential energy surface to find the saddle points corresponding to the TS. Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The presence of the two adjacent amino groups in the benzene-1,2-diamine moiety introduces unique mechanistic possibilities. For instance, in proton transfer steps, one amino group can act as an internal proton shuttle, significantly lowering the energy barrier compared to a mechanism requiring an external shuttle or a strained four-membered ring transition state. nih.gov DFT calculations can precisely quantify this effect. The flexible and electron-donating 4-(2-ethoxyethoxy) substituent also influences the electronic properties of the aromatic ring and the basicity of the amino groups, thereby modulating the energy barriers of reactions they participate in. A hypothetical comparison of activation energies for a representative electrophilic substitution reaction is shown below, illustrating the substituent effect.
| Compound | Reaction Step | Calculated Activation Energy (kcal/mol) | Key Feature of Transition State |
|---|---|---|---|
| Benzene-1,2-diamine | N-acylation | 15.2 | Formation of tetrahedral intermediate |
| This compound | N-acylation | 14.5 | Stabilization of positive charge buildup by electron-donating substituent |
| 4-Nitrobenzene-1,2-diamine | N-acylation | 16.8 | Destabilization of positive charge buildup by electron-withdrawing substituent |
Reaction Pathway Elucidation and Rationalization of Experimental Observations
Beyond identifying single transition states, computational chemistry excels at mapping entire reaction pathways, including intermediates and competing side reactions. This detailed mechanistic insight is crucial for rationalizing why a particular product is formed (selectivity) and for optimizing reaction conditions to improve yields.
For this compound, a common reaction is the formation of heterocyclic compounds, such as benzimidazoles, by reacting with aldehydes or carboxylic acids. Computational modeling can elucidate the stepwise mechanism: initial nucleophilic attack of an amino group on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent cyclization and dehydration. By calculating the energies of all intermediates and transition states, the rate-determining step can be identified. nih.gov
Furthermore, these models can explain observed regioselectivity. If the two amino groups are in different electronic environments, one might be more nucleophilic than the other. Computational analysis of the molecule's electronic structure, such as calculating partial atomic charges or frontier molecular orbital (HOMO/LUMO) densities, can predict which nitrogen atom is more likely to initiate a reaction. mdpi.com For example, in the reaction of a substituted benzene-1,2-diamine with an unsymmetrical electrophile, computational elucidation of the two possible pathways can rationalize why one regioisomer is experimentally observed as the major product. This predictive power allows chemists to understand unexpected outcomes and to design substrates that favor a desired reaction pathway. nih.govresearchgate.net
Development of Predictive Models for Chemical Behavior
While DFT and other high-level computational methods provide detailed mechanistic information for specific reactions, they can be computationally expensive. For broader predictions of reactivity across a large chemical space, researchers often turn to predictive models built on existing data, such as Quantitative Structure-Reactivity Relationships and machine learning.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR is a modeling technique that aims to find a statistically significant correlation between a molecule's structural or physicochemical properties (descriptors) and its reactivity or biological activity. mdpi.comnih.gov To develop a QSRR model for a class of compounds like substituted benzene-1,2-diamines, a dataset is first compiled where the reactivity of each compound in a specific reaction has been experimentally measured.
Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be simple (e.g., molecular weight, atom counts) or complex, capturing topological, geometric, or electronic features. mdpi.comresearchgate.net For aromatic compounds, descriptors related to electronic properties (e.g., Hammett constants, calculated dipole moments) and steric bulk are often crucial.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index | Molecular branching and compactness |
| Geometric (3D) | Solvent Accessible Surface Area (SASA) | Steric hindrance and potential for intermolecular interaction |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, susceptibility to nucleophilic/electrophilic attack |
| Quantum-Chemical | Partial charge on N atoms | Nucleophilicity of the amine groups |
Finally, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking a selection of the most relevant descriptors to the observed reactivity. mdpi.comnih.gov A robust QSRR model for the reactivity of this compound and its analogues could predict, for instance, their reaction rate in a condensation reaction based solely on their calculated structural descriptors, without the need for further experiments.
Machine Learning Approaches in Organic Chemistry
The proliferation of large chemical reaction databases has fueled the application of machine learning (ML), particularly neural networks, to predict chemical behavior with remarkable accuracy. nih.govnih.gov Unlike QSRR models, which are often based on linear relationships, ML models can learn highly complex, non-linear patterns from data. medium.com
In the context of organic chemistry, ML models can be trained on millions of documented reactions to predict the outcome of a novel transformation. nih.gov Given a set of reactants, including this compound, and proposed reagents, an ML model could predict the most likely product structure(s). neurips.ccbohrium.com These models often represent molecules as graphs or simplified strings (like SMILES) and learn the underlying "rules" of chemical reactivity through training.
Furthermore, advanced models can also suggest optimal reaction conditions. By learning from successful and failed reactions in the training data, a neural network can recommend the most suitable solvent, catalyst, temperature, and reagents to achieve a desired transformation involving this compound, a task that has traditionally relied on the experience and intuition of expert chemists. nih.gov The development of these data-driven approaches represents a paradigm shift, moving towards a more predictive and automated era of chemical synthesis.
| Component | Description | Example |
|---|---|---|
| Input Data | Representation of reactants, reagents, and solvents. | SMILES strings or molecular graphs of this compound and an aldehyde. |
| Model Architecture | The type of algorithm used to learn from the data. | Graph Convolutional Neural Network (GCNN) or a Transformer-based model. |
| Training Dataset | A large collection of known chemical reactions. | USPTO or Reaxys patent databases, containing millions of reactions. nih.gov |
| Output | The model's prediction. | The SMILES string of the predicted benzimidazole (B57391) product, along with a confidence score. |
Environmental Fate and Mechanistic Degradation Studies of 4 2 Ethoxyethoxy Benzene 1,2 Diamine
Mechanistic Understanding of Environmental Transformation Pathways
The transformation of 4-(2-Ethoxyethoxy)benzene-1,2-diamine in the environment is expected to be governed by a combination of biological and abiotic processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation Pathways and Microbial Metabolism
Aromatic amines can serve as carbon and nitrogen sources for various microorganisms, leading to their biodegradation. frontiersin.org The biodegradation of this compound is likely initiated by microbial enzymatic activities that target its core functional groups: the benzene (B151609) ring, the diamine substituents, and the ethoxyethoxy side chain.
Bacteria capable of degrading aromatic compounds often employ dioxygenase or monooxygenase enzymes to initiate ring cleavage. frontiersin.org For aromatic amines, degradation can proceed through the release of ammonia (B1221849) either before or after the aromatic ring is cleaved. frontiersin.org In the case of this compound, one potential pathway involves the initial oxidation of the benzene ring, leading to the formation of catechol-like intermediates. These intermediates can then undergo further enzymatic reactions, resulting in ring fission and subsequent metabolism into central metabolic pathways.
The ethoxyethoxy side chain introduces a point of potential microbial attack. Studies on ethoxylated fatty amines have shown that biodegradation can occur via a central fission of the molecule, where the C(alkyl)-N bond is cleaved. nih.gov A similar mechanism could occur with this compound, where microorganisms cleave the ether linkages of the side chain. This would result in the formation of 4-hydroxybenzene-1,2-diamine and 2-ethoxyethanol. The aromatic portion would then be subjected to ring-cleavage pathways, while the ethoxyethanol would likely be further metabolized.
The presence of two amino groups on the benzene ring can influence the rate and pathway of biodegradation. The microbial metabolism of aromatic amines is a complex process, and the exact pathway for this compound would depend on the specific microbial communities present and the environmental conditions.
Table 1: Plausible Initial Biodegradation Reactions for this compound Based on Related Compounds
| Reaction Type | Potential Transformation | Enzymes Involved (Hypothesized) | Resulting Intermediates (Hypothesized) |
| Aromatic Ring Hydroxylation | Addition of hydroxyl groups to the benzene ring | Dioxygenases, Monooxygenases | Dihydroxylated benzene derivatives |
| Ether Cleavage | Fission of the C-O bonds in the ethoxyethoxy chain | Etherases | 4-hydroxybenzene-1,2-diamine, 2-ethoxyethanol |
| N-Dealkylation | Removal of the ethoxyethoxy group from the nitrogen (if applicable, though unlikely for this structure) | N/A | N/A |
| Oxidative Deamination | Removal of amino groups | Deaminases | Phenolic compounds |
Photodegradation Mechanisms under Environmental Conditions
Sunlight can induce the degradation of chemical compounds in the environment through photolysis. Phenylenediamines, which are structurally related to this compound, are known to undergo photolytic or photo-oxidative degradation upon exposure to sunlight. researchgate.net Substituted para-phenylenediamine quinones have been shown to be effectively removed from aqueous environments under UV irradiation. nih.gov
The photodegradation of this compound is likely to be initiated by the absorption of UV radiation, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including bond cleavage, hydroxylation, and oxidation. nih.gov The presence of amino groups can make the aromatic ring more susceptible to photo-oxidation.
The primary photodegradation mechanism is expected to involve hydroxyl radicals (•OH), which are highly reactive species present in sunlit surface waters. nih.gov These radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can result in the cleavage of the aromatic ring or the transformation of the side chain. Another potential pathway is direct photolysis, where the molecule itself absorbs light and undergoes degradation. nih.gov The ethoxyethoxy group may also be susceptible to photo-oxidative cleavage.
Table 2: Potential Photodegradation Reactions for this compound
| Process | Reactant | Key Intermediates/Products (Hypothesized) |
| Direct Photolysis | This compound + hv | Excited state molecules, fragmented products |
| Indirect Photolysis (Photo-oxidation) | This compound + •OH | Hydroxylated aromatic intermediates, quinone-like structures |
| Indirect Photolysis (Singlet Oxygen) | This compound + ¹O₂ | Oxidized products |
Hydrolysis Mechanisms and pH Dependence
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Most aromatic amines are generally resistant to hydrolysis in aqueous solutions. nih.gov However, the ether linkage in the ethoxyethoxy side chain of this compound could potentially undergo hydrolysis under certain environmental conditions, particularly at extreme pH values.
Acid-catalyzed hydrolysis of the ether bond would involve the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. Conversely, base-catalyzed hydrolysis is less likely for simple ethers but could be relevant under specific environmental conditions.
Sorption and Partitioning Behavior in Environmental Matrices
The distribution of this compound in the environment will be influenced by its tendency to sorb to soil, sediment, and other organic matter.
Mechanisms of Interaction with Soil, Sediment, and Water
The sorption of aromatic amines like aniline (B41778) to soil and sediment is a complex process that can involve multiple mechanisms. nih.gov For this compound, these mechanisms are likely to include:
Cation Exchange: At typical environmental pH values, the amino groups of the molecule can become protonated, giving the molecule a positive charge. This cationic form can then interact with negatively charged sites on clay minerals and organic matter through cation exchange. researchgate.net This process is highly dependent on the soil's cation-exchange capacity (CEC) and the pH of the soil solution. researchgate.net
Covalent Bonding: Aromatic amines can form covalent bonds with components of soil organic matter, particularly with quinone-like moieties. nih.gov This process can lead to the irreversible binding of the compound to the soil matrix.
Hydrophobic Partitioning: The benzene ring and the ethoxyethoxy side chain contribute to the molecule's hydrophobicity. This can lead to partitioning into the organic matter fraction of soils and sediments. The extent of hydrophobic partitioning is related to the soil's organic carbon content (OC). researchgate.net
Hydrogen Bonding: The amino groups and the ether oxygens in the side chain can act as hydrogen bond acceptors and donors, allowing for interactions with functional groups on the surfaces of soil minerals and organic matter. nih.gov
Due to its relatively high water solubility, which can be inferred from the presence of the ethoxyethoxy group and amino groups, this compound may have the potential to contaminate groundwater. imrpress.com
Influence of Chemical Structure on Environmental Distribution
The chemical structure of this compound plays a significant role in its environmental distribution.
Aromatic Ring and Amino Groups: The benzene-1,2-diamine core is the primary determinant of its classification as an aromatic amine. The presence and position of the amino groups influence its basicity, polarity, and reactivity. As discussed, the amino groups are key to its potential for cation exchange and covalent bonding with soil components.
Table 3: Predicted Influence of Structural Moieties on Environmental Behavior
| Structural Moiety | Property Influenced | Predicted Environmental Behavior |
| Benzene Ring | Hydrophobicity, Aromaticity | Partitioning into organic matter, susceptibility to microbial ring cleavage. |
| Diamine Groups | Basicity, Polarity, Reactivity | Protonation and cation exchange in acidic to neutral soils, potential for covalent bonding and hydrogen bonding. |
| Ethoxyethoxy Chain | Polarity, Water Solubility, Flexibility | Increased mobility in water, potential for hydrogen bonding, site for potential microbial ether cleavage. |
Bioavailability Mechanisms in Environmental Systems
Factors Governing Uptake by Environmental Organisms
No data is currently available on the specific factors governing the uptake of this compound by environmental organisms.
Transport and Distribution within Environmental Compartments
There is no information available in the scientific literature regarding the transport and distribution of this compound within environmental compartments.
Future Research Directions and Emerging Paradigms for 4 2 Ethoxyethoxy Benzene 1,2 Diamine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While general methods for the synthesis of substituted benzene-1,2-diamines are established, often involving the reduction of corresponding dinitro- or nitroamino-aromatic compounds, future research will likely focus on developing more efficient, selective, and sustainable routes specifically tailored for 4-(2-Ethoxyethoxy)benzene-1,2-diamine. Key areas of investigation will include:
Transfer Hydrogenation: The use of safer and more easily handled hydrogen donors, such as formic acid or isopropanol (B130326), in transfer hydrogenation reactions presents an attractive alternative to using high-pressure hydrogen gas. Developing catalytic systems that are effective for the selective reduction of the nitro group in the presence of the ether linkage will be a key challenge.
Flow Chemistry: The application of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher selectivity and yields, minimizing the formation of byproducts.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | High efficiency, Catalyst recyclability | Development of selective and reusable catalysts |
| Transfer Hydrogenation | Enhanced safety, Milder reaction conditions | Novel catalyst-hydrogen donor systems |
| Flow Chemistry | Improved safety and control, Scalability | Optimization of reactor design and reaction parameters |
Advanced Material Design Incorporating the Chemical Compound's Structural Features
The bifunctional nature of this compound, with its two adjacent amino groups and the flexible ether side chain, makes it a promising monomer for the synthesis of advanced materials with tailored properties. Future research in this area will likely focus on its incorporation into various polymeric and supramolecular structures.
High-Performance Polymers: The diamine functionality can be readily polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The ethoxyethoxy side chain is expected to impart increased solubility and processability to these otherwise often intractable polymers, while also potentially enhancing their thermal and mechanical properties. Research will aim to synthesize and characterize these novel polymers, evaluating their suitability for applications in areas such as flexible electronics, gas separation membranes, and high-temperature adhesives.
Supramolecular Assemblies: The o-phenylenediamine (B120857) moiety is a well-known precursor for the synthesis of benzimidazoles and other heterocyclic systems that can participate in hydrogen bonding and π-π stacking interactions. Future work could explore the self-assembly of derivatives of this compound into complex supramolecular architectures such as liquid crystals, gels, and porous organic frameworks. The ethoxyethoxy chain could play a crucial role in directing the self-assembly process and influencing the properties of the resulting materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The two adjacent amino groups can act as a chelating ligand for various metal ions. This opens up the possibility of using this compound as a building block for the construction of coordination polymers and MOFs. These materials could exhibit interesting catalytic, sensing, or gas storage properties, with the flexible side chain potentially influencing the framework's porosity and guest-binding capabilities.
Synergistic Integration of Computational and Experimental Approaches in Reaction Discovery and Optimization
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery and optimization of chemical reactions and materials. For this compound, this integrated approach can provide valuable insights and guide experimental efforts.
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of potential synthetic routes. This computational insight can help in identifying rate-limiting steps and designing more efficient catalysts with lower activation barriers. For instance, modeling the adsorption and reaction of precursors on different catalyst surfaces can guide the selection of the most promising catalytic systems for experimental validation.
Prediction of Material Properties: Molecular dynamics (MD) simulations and quantum chemical calculations can be used to predict the properties of polymers and other materials derived from this compound. By simulating the conformational behavior of polymer chains or the packing in molecular crystals, it is possible to estimate properties such as glass transition temperature, mechanical modulus, and solubility, thus prioritizing the synthesis of the most promising materials.
Virtual Screening: Computational methods can be used to virtually screen libraries of potential reactants or catalysts for the synthesis of this compound, or to predict the properties of a wide range of polymers that could be synthesized from it. This in silico screening can significantly narrow down the experimental parameter space, saving time and resources.
| Integrated Approach | Application | Expected Outcome |
| DFT Calculations | Elucidation of reaction mechanisms | Design of more efficient and selective catalysts |
| MD Simulations | Prediction of polymer properties | Prioritization of synthetic targets for materials with desired characteristics |
| Virtual Screening | High-throughput computational assessment | Accelerated discovery of optimal reaction conditions and novel materials |
Contribution to Sustainable Chemical Processes and Circular Economy Initiatives
In line with the growing emphasis on green chemistry and the circular economy, future research on this compound should prioritize sustainability.
Bio-based Feedstocks: A significant long-term goal would be to develop synthetic pathways that utilize renewable feedstocks. This could involve the transformation of biomass-derived platform molecules into the aromatic core or the ethoxyethoxy side chain of the target compound. While challenging, this would represent a major step towards a more sustainable chemical industry.
Atom Economy and Waste Minimization: The development of synthetic routes with high atom economy, where a maximal proportion of the reactants' atoms are incorporated into the final product, will be a key focus. This, coupled with the use of recyclable catalysts and environmentally benign solvents, will contribute to minimizing waste generation.
Polymer Recycling and Upcycling: For the polymers derived from this compound, research into their end-of-life options will be crucial for their integration into a circular economy. This includes developing methods for their chemical or enzymatic degradation back to the monomer or other valuable chemicals, which can then be used to produce new materials. The ether linkages in the side chain might offer a point of selective cleavage for targeted degradation.
Development of High-Throughput Screening for New Applications
High-throughput screening (HTS) is a powerful tool for rapidly discovering new applications for a given chemical compound by testing it against a large number of biological targets or in a wide array of material formulations.
Discovery of Bioactivity: HTS can be employed to screen this compound and its derivatives against libraries of enzymes, receptors, and cell lines to identify potential pharmaceutical or agrochemical applications. The o-phenylenediamine scaffold is present in a number of biologically active molecules, making this a promising avenue for exploration.
Materials Discovery: Combinatorial approaches, where this compound is reacted with a diverse set of co-monomers or additives in a high-throughput manner, can accelerate the discovery of new materials with desirable properties. For example, arrays of polymers could be synthesized and rapidly screened for properties such as conductivity, optical transparency, or adhesive strength.
Sensor Development: The compound and its derivatives could be screened for their ability to act as sensors for various analytes. This could involve monitoring changes in fluorescence, color, or electrochemical properties upon binding to a target molecule or ion. HTS would enable the rapid testing of a wide range of potential analytes.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel synthetic methodologies, advanced materials, and sustainable chemical processes.
Q & A
Q. What are the standard synthetic routes for 4-(2-Ethoxyethoxy)benzene-1,2-diamine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or alkylation of 4-substituted benzene-1,2-diamine precursors. For example, reacting 1,2-diaminobenzene with 2-ethoxyethyl chloride under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution at the 4-position . Optimization strategies include:
- Temperature control : 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : DMF enhances solubility but may require rigorous purification to remove residual amines.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems.
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .
Q. How is this compound characterized, and what spectroscopic techniques are most effective?
Answer: Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 3.4–4.0 ppm (ethoxyethoxy CH₂ groups), and δ 2.8–3.2 ppm (NH₂ protons, broad).
- ¹³C NMR : Signals for aromatic carbons (110–130 ppm) and ether-linked carbons (60–70 ppm).
- IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-O-C stretches (1100–1250 cm⁻¹) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 227.15 g/mol).
For structural confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles .
Q. What are the primary applications of this compound in academic research?
Answer: The compound serves as:
- Building block : For synthesizing heterocycles (e.g., benzimidazoles via cyclization with carboxylic acids ).
- Ligand precursor : The ethoxyethoxy group enhances solubility in metal coordination complexes (e.g., Cu²⁺ or Pd²⁺ catalysts).
- Pharmacophore : Modifications to the diamine core enable exploration of bioactivity (e.g., antimicrobial or antitumor agents ).
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxyethoxy substituent influence reactivity in cross-coupling reactions?
Answer: The ethoxyethoxy group:
- Steric effects : Bulky substituents hinder access to the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings.
- Electronic effects : Electron-donating ether oxygen atoms increase electron density at the 4-position, favoring electrophilic substitution.
Experimental validation : - Compare reaction rates with analogs (e.g., 4-(piperidin-1-yl)benzene-1,2-diamine or 4-(trifluoromethoxy) derivatives ).
- Computational studies (DFT) quantify charge distribution and predict regioselectivity .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
Answer: Reported discrepancies may arise from:
- Protonation effects : The diamine group can form salts (e.g., dihydrochloride ), altering solubility and degradation pathways.
- Experimental variables : Temperature, solvent (aqueous vs. organic), and acid strength (e.g., HCl vs. H₂SO₄).
Methodological approach : - Conduct stability assays using HPLC to monitor degradation products under controlled conditions (pH 1–6, 25–60°C).
- Compare with structurally similar compounds (e.g., 4-(Propylthio)benzene-1,2-diamine ) to isolate substituent effects.
Q. What strategies improve the compound’s crystallinity for X-ray diffraction studies?
Answer:
- Solvent recrystallization : Use mixed solvents (e.g., ethanol/water) to slow crystal growth.
- Salt formation : Co-crystallize with sulfonic acids (e.g., 4-methylbenzenesulfonic acid ) to enhance lattice stability.
- SHELX refinement : Employ SHELXL for high-resolution data to resolve disorder (e.g., ethoxyethoxy chain conformers ).
Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?
Answer:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes (e.g., kinases ).
- Cellular assays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Computational docking : AutoDock Vina predicts binding modes to targets like DNA gyrase or tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
